molecular formula C18H13NO5S B2465251 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 941912-48-7

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2465251
CAS No.: 941912-48-7
M. Wt: 355.36
InChI Key: CHEMNEWFROXGJW-UHFFFAOYSA-N
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Description

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a pyrrolidinone ring, a sulfonyl group, and an anthracene-9,10-dione moiety

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction could produce hydroquinone derivatives .

Scientific Research Applications

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve the inhibition of certain enzymes or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S/c20-16-6-3-9-19(16)25(23,24)11-7-8-14-15(10-11)18(22)13-5-2-1-4-12(13)17(14)21/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMNEWFROXGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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